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Compound of Interest

Compound Name: N3-TFBA-O2Oc

Cat. No.: B6350691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of N3-TFBA-O2Oc (4-

Azido-2,3,5,6-tetrafluorobenzoyl-AEEA) in the synthesis and surface functionalization of

nanomaterials. N3-TFBA-O2Oc is a versatile heterobifunctional crosslinker, featuring a photo-

activatable perfluorophenyl azide (PFPA) group and a terminal carboxylic acid. This unique

structure allows for a two-step conjugation strategy, making it an invaluable tool for creating

customized nanoparticles for applications such as targeted drug delivery, bioimaging, and

diagnostics.

The PFPA moiety can be activated by UV light (typically around 254-365 nm) to form a highly

reactive nitrene intermediate, which can then form a covalent bond with a wide variety of

surfaces, including those with C-H and N-H bonds.[1][2][3] The carboxylic acid group provides

a handle for standard bioconjugation chemistries, such as amide bond formation with amine-

containing molecules like peptides, proteins, or small molecule drugs.

Application 1: Surface Functionalization of Pre-
Formed Polymeric Nanoparticles with a Targeting
Peptide
This protocol describes the use of N3-TFBA-O2Oc to conjugate a targeting peptide (e.g.,

cRGDfK) to the surface of pre-formed poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This is

a common strategy to enhance the delivery of therapeutic payloads to specific cell types.
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Experimental Workflow
The overall workflow involves two main stages:

Activation and Conjugation: The carboxylic acid of N3-TFBA-O2Oc is first activated and then

reacted with the amine group of the targeting peptide.

Photochemical Ligation: The resulting peptide-linker conjugate is then attached to the

surface of the nanoparticles via UV-induced crosslinking.
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Stage 1: Peptide-Linker Conjugation

Stage 2: Nanoparticle Functionalization

N3-TFBA-O2Oc

EDC/NHS Activation

Activate Carboxylic Acid

Targeting Peptide (e.g., cRGDfK)

Amide Coupling

Peptide-Linker Conjugate

Incubation

PLGA Nanoparticles

UV Irradiation (254-365 nm)

Photo-crosslinking

Functionalized Nanoparticles

Purification

Click to download full resolution via product page

Workflow for Nanoparticle Functionalization.
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Experimental Protocol
Materials:

N3-TFBA-O2Oc

PLGA Nanoparticles (pre-formed, in an aqueous buffer)

Targeting Peptide (e.g., cRGDfK, with a primary amine)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

2-(N-morpholino)ethanesulfonic acid (MES) buffer

Phosphate-buffered saline (PBS)

Dimethyl sulfoxide (DMSO)

UV lamp (e.g., 254 nm or 365 nm)

Centrifugal filter units (for purification)

Protocol:

Stage 1: Synthesis of Peptide-N3-TFBA-O2Oc Conjugate

Activation of N3-TFBA-O2Oc:

Dissolve N3-TFBA-O2Oc (1.2 molar equivalents relative to the peptide) in anhydrous

DMSO.

Add EDC (1.5 eq) and NHS (1.5 eq) to the solution.

Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS

ester.

Conjugation to Peptide:
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Dissolve the targeting peptide (1 eq) in MES buffer (pH 6.0).

Add the activated N3-TFBA-O2Oc solution dropwise to the peptide solution.

Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with

gentle stirring.

Purify the peptide-linker conjugate using HPLC or dialysis to remove unreacted reagents.

Stage 2: Photo-Conjugation to PLGA Nanoparticles

Incubation:

Disperse the PLGA nanoparticles in PBS (pH 7.4).

Add the purified peptide-N3-TFBA-O2Oc conjugate to the nanoparticle suspension at a

desired molar ratio (e.g., 100:1 to 1000:1 linker to nanoparticle).

Incubate the mixture for 30 minutes at room temperature in the dark to allow the conjugate

to adsorb to the nanoparticle surface.

Photo-crosslinking:

Place the nanoparticle suspension in a quartz cuvette or a suitable UV-transparent vessel.

Irradiate the suspension with a UV lamp (e.g., 254 nm or 365 nm) for 5-15 minutes on ice

to prevent overheating. The optimal irradiation time should be determined empirically.[4]

Purification:

Purify the functionalized nanoparticles by repeated centrifugation and resuspension in

fresh PBS or by using centrifugal filter units to remove any unreacted conjugate.

Quantitative Data
The following table summarizes typical characterization data for this process.
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Parameter
Before
Functionalization

After
Functionalization

Method of Analysis

Hydrodynamic

Diameter (nm)
150 ± 5 155 ± 6

Dynamic Light

Scattering (DLS)

Polydispersity Index

(PDI)
0.12 ± 0.02 0.15 ± 0.03 DLS

Zeta Potential (mV) -25 ± 3 -20 ± 4
Laser Doppler

Velocimetry

Peptide Conjugation

Efficiency (%)
N/A 65 ± 8

HPLC or

Fluorescence

Spectroscopy

Application 2: Formation of Core-Crosslinked
Micelles for Enhanced Drug Stability
In this application, N3-TFBA-O2Oc is incorporated into the hydrophobic core of self-assembled

block copolymer micelles. Subsequent photo-crosslinking of the core enhances the stability of

the micelles, preventing their premature dissociation and improving the retention of

encapsulated drugs.

Logical Relationship of Core-Crosslinking

Amphiphilic Block Copolymer + N3-TFBA-O2Oc + Hydrophobic Drug Self-Assembly in Aqueous Solution Drug-Loaded Micelles UV Irradiation Core-Crosslinked Micelles Enhanced Stability Reduced Drug Leakage
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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